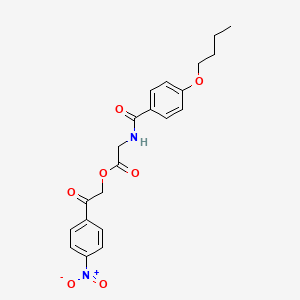![molecular formula C17H18ClNO3 B5133837 2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5133837.png)
2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide is a chemical compound used in scientific research for its potential therapeutic properties. This compound is also known as GW501516 or Endurobol. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) and has been shown to increase endurance and improve metabolism in animal studies.
Mecanismo De Acción
2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a nuclear receptor that plays a key role in regulating metabolism, energy homeostasis, and inflammation. Activation of PPARδ by 2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in increased endurance and improved metabolism.
Biochemical and Physiological Effects:
2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to increase endurance and improve metabolism in animal studies. It has also been shown to increase insulin sensitivity and decrease plasma triglyceride levels. Additionally, it has been shown to have anti-inflammatory and anti-atherogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has several advantages for lab experiments. It is a selective agonist of PPARδ and has been extensively studied for its potential therapeutic properties. It has also been shown to have a favorable safety profile in animal studies. However, there are also limitations to its use in lab experiments. It has not been extensively studied in humans, and its long-term safety and efficacy are not yet known.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide. It could be studied further for its potential use in treating metabolic disorders such as obesity, diabetes, and dyslipidemia. Additionally, it could be investigated for its potential use in treating cardiovascular diseases and cancer. Further studies are also needed to determine its long-term safety and efficacy in humans.
Conclusion:
2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide is a chemical compound with potential therapeutic properties. It has been extensively studied for its ability to increase endurance and improve metabolism in animal studies. It is a selective agonist of PPARδ and has been investigated for its potential use in treating metabolic disorders, cardiovascular diseases, and cancer. However, further studies are needed to determine its long-term safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide involves several steps. First, 2-chlorobenzoyl chloride is reacted with 3,4-dimethoxyphenethylamine to form 2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane or chloroform. The product is then purified using column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has been extensively studied for its potential therapeutic properties. It has been shown to increase endurance and improve metabolism in animal studies. It has also been studied for its potential use in treating metabolic disorders such as obesity, diabetes, and dyslipidemia. Additionally, it has been investigated for its potential use in treating cardiovascular diseases and cancer.
Propiedades
IUPAC Name |
2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11(12-8-9-15(21-2)16(10-12)22-3)19-17(20)13-6-4-5-7-14(13)18/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTKEAQOXOTQMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5133754.png)
![5-amino-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5133776.png)
![pentyl (4-{[(3-bromophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5133783.png)
![3-bromo-N-(3-methoxy-5-nitrophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5133786.png)
![3-methyl-5-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133793.png)


![1-acetyl-17-(2-methoxy-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5133811.png)

![(4-{[4-(2-furoylamino)benzoyl]amino}phenyl)acetic acid](/img/structure/B5133831.png)
![4-(4-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5133833.png)

![1-(3-chloro-4-methylphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5133858.png)
![3-[(2-chloro-6-nitrobenzyl)thio]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B5133860.png)